1-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that belongs to the class of thiazoles and oxadiazoles. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. The compound's structure features a piperidine ring substituted with both a thiazole and an oxadiazole moiety, which contributes to its pharmacological properties.
This compound is classified under heterocyclic compounds, specifically as a thiazole and oxadiazole derivative. It is recognized for its potential therapeutic applications, particularly in the fields of antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, and antidiabetic activities . The molecular formula is , with a molecular weight of approximately 394.4 g/mol.
The synthesis of 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multi-step reactions. Key methods include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields .
The molecular structure consists of a piperidine core with specific substituents:
Key structural identifiers include:
InChI=1S/C18H17F3N4OS/c19-18(20,21)17-24-23-15(26-17)12-6-8-25(9-7-12)10-14-11-27-16(22-14)13-4-2-1-3-5-13/h1-5,11-12H,6-10H2
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC3=CSC(=N3)C4=CC=CC=C4
.The compound can undergo various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for enhanced biological activity or specificity .
The mechanism of action for 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine primarily involves its interaction with biological targets such as enzymes or receptors:
Data on specific targets are still under investigation but suggest potential efficacy against various pathogens .
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 394.4 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Stability | Stable under normal conditions |
These properties are essential for understanding the compound's behavior in biological systems and its formulation in pharmaceutical applications .
The compound has several promising applications in scientific research:
Research continues to explore its full potential across these domains .
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: